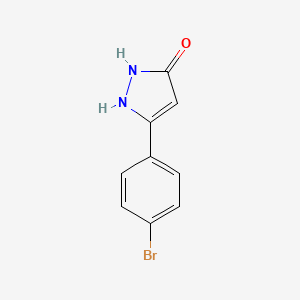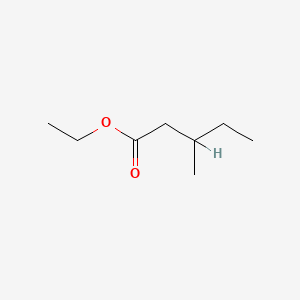
3-(4-Bromophenyl)-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-Bromophenyl)-1H-pyrazol-5-ol" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The presence of a bromine atom on the phenyl ring at the 4-position and a hydroxyl group at the 5-position on the pyrazole ring suggests potential for interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves the treatment of precursor molecules with reagents that can facilitate the formation of the pyrazole ring. For example, the synthesis of "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole" was achieved by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide, indicating a possible pathway for the methylation of hydroxyl groups in such compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically investigated using spectroscopic methods and theoretical calculations. For instance, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of similar compounds have been investigated using both experimental techniques and theoretical calculations, such as DFT (Density Functional Theory) . These studies provide insights into the geometrical parameters, stability, and charge distribution within the molecule.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group, for example, can undergo further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The hydroxyl group can be transformed into more stable groups like methoxy for subsequent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, optical properties, and nonlinear optical properties, are often studied to understand their potential applications. For example, the solvatochromic and single-crystal studies of a related compound showed variations in extinction coefficients and quantum yield in different solvents, indicating the influence of solvent polarity on the compound's photophysical properties . Additionally, the nonlinear optical properties of these compounds can be attributed to small energy gaps between the frontier molecular orbitals .
科学的研究の応用
Antiproliferative Agents in Cancer Treatment
3-(4-Bromophenyl)-1H-pyrazol-5-ol and its derivatives have significant implications in cancer research. A study by Ananda et al. (2017) synthesized novel pyrazole derivatives and tested them for cytotoxic effects against various cancer cell lines. One such derivative, 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, showed potent cytotoxicity against breast cancer and leukemic cells, highlighting its potential as a small molecule inhibitor for leukemia and breast cancer treatment. The study emphasized its ability to induce apoptosis in cancer cells, underlining the importance of pyrazole derivatives in developing cancer therapies (Ananda et al., 2017).
Fluorescence and Spectral Analysis
Pyrazoline derivatives, including those with this compound, have been analyzed for their fluorescence properties. Ibrahim et al. (2016) synthesized new pyrazoline derivatives and studied their fluorescence emission, observing emissions in the blue region of the visible spectrum. This research is significant for the development of compounds with specific optical properties, which can have applications in materials science and molecular imaging (Ibrahim et al., 2016).
Synthesis and Structural Characterization
In the realm of synthetic chemistry, the synthesis and characterization of pyrazole derivatives are crucial. Nedzelskytė et al. (2007) described the synthesis of mono- and dibromo-derivatives of 1-phenylpyrazol-3-ol, including 4-bromo-1-(4-bromophenyl)pyrazol-3-ol. This study contributed detailed spectroscopic data essential for further applications in pharmaceutical and material sciences (Nedzelskytė et al., 2007).
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. Sherkar and Bhandarkar (2015) synthesized 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles and found them to exhibit excellent antimicrobial activities. This research suggests the potential of such compounds in developing new antimicrobial agents (Sherkar & Bhandarkar, 2015).
Photophysical Studies
Photophysical properties of pyrazole derivatives are another area of interest. Singh et al. (2013) determined the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde using X-ray diffraction and investigated its emission spectrum. Such studies are integral to the development of new materials with specific optical properties (Singh et al., 2013).
作用機序
Target of Action
Related compounds such as pyrazoline derivatives have been shown to interact with various biological targets, including acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Mode of Action
It’s worth noting that related compounds have been shown to inhibit the enzymatic activity of ache . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes and body movement impairment .
Biochemical Pathways
Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for oxidative injury .
Result of Action
Related compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
特性
IUPAC Name |
5-(4-bromophenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEUMLZXCZNYEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340908 |
Source


|
| Record name | 3-(4-Bromophenyl)-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
367928-57-2 |
Source


|
| Record name | 3-(4-Bromophenyl)-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)




